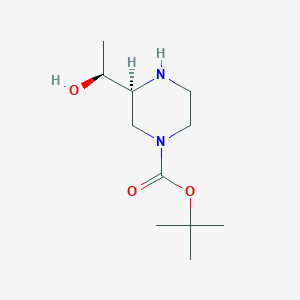
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate is a chiral piperazine derivative Piperazine compounds are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by selective functionalization. One common method starts with the protection of the NH group of tert-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of the protected piperazine with mesyl chloride, followed by treatment with sodium cyanide, gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of microwave reactors and heterogeneous catalysis can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperazine derivatives .
Scientific Research Applications
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can modulate the activity of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in nerve and muscle cells. The compound’s binding to these channels can inhibit their function, leading to potential therapeutic effects in conditions like pain and epilepsy .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple heterocyclic compound with similar structural features.
tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A closely related compound with a hydroxymethyl group instead of a hydroxyethyl group.
N-Substituted Piperazines: Compounds with various substituents on the piperazine ring, exhibiting different biological activities.
Uniqueness
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to modulate voltage-gated sodium channels sets it apart from other piperazine derivatives, making it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8(14)9-7-13(6-5-12-9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
XOXBPNDQYPIGEC-IUCAKERBSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CN(CCN1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1CN(CCN1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















